molecular formula C21H17ClN4O2 B2795113 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide CAS No. 946323-24-6

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide

Cat. No.: B2795113
CAS No.: 946323-24-6
M. Wt: 392.84
InChI Key: ZIROMXPDGYXPEG-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide represents a structurally sophisticated chemical entity belonging to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, which have demonstrated significant potential in neuropharmacological research . This compound is primarily investigated for its activity as a ligand for GABA (Gamma-Aminobutyric Acid) receptors, the principal inhibitory neurotransmitter system in the central nervous system . The structural configuration of this molecule incorporates multiple pharmacologically relevant features, including a 6-methoxyimidazo[1,2-b]pyridazine moiety linked to a 2-chloro-5-phenylacetamide substituent, which collectively contribute to its binding affinity and potential biological activity. Research into related imidazo[1,2-b]pyridazine analogs has revealed their potential application in investigating various neurological and psychiatric conditions . Preclinical studies suggest these compounds may modulate GABAergic signaling pathways, potentially offering research tools for sleep disorders, anxiety states, epilepsy, and muscle relaxation studies . The specific substitution pattern present in this compound, particularly the 2-chloro and 6-methoxy functional groups, is strategically designed to optimize receptor interaction and metabolic stability for research purposes. Researchers are exploring this chemical class for their potential to induce sedation, anesthesia, and anticonvulsant effects in experimental models, providing valuable insights into GABA receptor pharmacology and neurophysiology . The compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified professional researchers only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any human or veterinary use, and appropriate safety protocols should always be followed when handling this chemical substance.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-28-21-10-9-19-23-18(13-26(19)25-21)15-7-8-16(22)17(12-15)24-20(27)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROMXPDGYXPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a complex structure with a chloro substituent, a methoxy group, and an amide functional group. Its molecular formula is C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2} with a molecular weight of 392.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate cellular processes related to disease progression. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of bacterial DNA topoisomerases, particularly ParE, which is crucial for bacterial DNA replication. Studies indicate it exhibits significant inhibitory activity with IC50 values ranging from 0.27 to 2.80 μg/mL against Escherichia coli .
  • Antimicrobial Activity : The compound has demonstrated notable antibacterial properties against various pathogens. Minimum inhibitory concentration (MIC) values for related phenylacetamide derivatives have been reported between 0.64 to 5.65 μg/mL, indicating strong potential for treating antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of phenylacetamide derivatives. For instance:

Compound Structural Features Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamideSimilar core structureModerate antibacterial activity
4-Chloro-5-(dimethylamino)-pyridazinoneDifferent functional groupsVariable potency as an antimicrobial
5-(4-Methoxyphenyl)-substituted derivativesVariations in additional substituentsAltered pharmacological profiles

These variations highlight how specific substitutions can enhance or diminish the compound's efficacy .

Antibacterial Evaluation

A study conducted on phenylacetamide derivatives demonstrated their effectiveness against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited MIC values that suggest strong antibacterial properties and potential for further development as therapeutic agents .

Cytotoxicity and Selectivity Index

In vitro studies have shown that certain derivatives are benign to Vero cells, displaying promising selectivity indices ranging from 169.06 to 951.72, indicating a favorable safety profile alongside their antibacterial efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H22ClN4O3C_{21}H_{22}ClN_{4}O_{3} and a molecular weight of approximately 392.8 g/mol. The structure includes a chloro-substituted phenyl ring, an imidazo[1,2-b]pyridazine moiety, and an acetamide functional group, which are key to its biological interactions.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting DNA topoisomerases and other critical pathways involved in tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate that phenylacetamide derivatives exhibit significant antibacterial effects, particularly against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds range from 0.64 to 5.65 µg/mL, indicating potent activity . The mechanism involves the inhibition of bacterial DNA gyrase and ParE enzymes, which are essential for bacterial survival .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of similar pyridazine derivatives. These compounds can modulate inflammatory pathways, providing a therapeutic approach for diseases characterized by chronic inflammation .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and characterization of pyridazine derivatives found that certain compounds exhibited selective cytotoxicity against various cancer cell lines. The study reported IC50 values demonstrating effectiveness in inhibiting cell growth and inducing apoptosis .

Case Study 2: Antimicrobial Screening

In another investigation, phenylacetamide derivatives were screened for their antibacterial properties against a panel of pathogens. Compounds demonstrated significant bactericidal activity with favorable selectivity indices, suggesting their potential as therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Implications of Structural Differences

  • Pharmacokinetics : The cyclopentanecarboxamide (946217-68-1) may exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility, whereas the target compound’s phenylacetamide could balance solubility and absorption.
  • Target Binding : The trifluoromethyl group in 1383619-76-8 may enhance hydrophobic binding pockets but could also introduce steric clashes in certain targets compared to the smaller chloro group in the target compound .
  • Synthetic Complexity : The pivalamide and trifluoromethyl groups in 1383619-76-8 increase synthetic difficulty compared to the target compound’s simpler phenylacetamide .

Q & A

Q. What are the key synthetic pathways for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide?

The synthesis typically involves:

  • Cyclization to form the imidazo[1,2-b]pyridazine core, often using mild, metal-free conditions to preserve functional groups .
  • Substitution reactions to introduce chloro and methoxy groups at specific positions on the phenyl ring .
  • Amide coupling between the imidazo-pyridazine intermediate and 2-phenylacetic acid derivatives, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) . Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., observed m/z matches theoretical ~430 g/mol) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluate stability and decomposition profiles .

Q. What are the core structural features influencing its reactivity?

The compound’s structure includes:

  • A 6-methoxyimidazo[1,2-b]pyridazine moiety, which enhances π-π stacking interactions with biological targets .
  • Chloro and methoxy substituents on the phenyl ring, affecting electronic properties and solubility .
  • A 2-phenylacetamide group , critical for hydrogen bonding and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions .
  • Catalyst Use : Palladium catalysts in Suzuki-Miyaura cross-coupling enhance aryl-aryl bond formation efficiency .
  • Temperature Control : Lower temperatures (≤80°C) prevent decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the product with >95% purity .

Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?

  • Methoxy Group Position : Substitution at the 6-position on the imidazo-pyridazine ring enhances mTOR inhibition by 30% compared to unsubstituted analogs .
  • Chloro Substituent : The 2-chloro group on the phenyl ring improves metabolic stability in hepatic microsome assays .
  • Phenylacetamide Flexibility : Methylation of the acetamide nitrogen reduces activity, suggesting hydrogen bonding is critical for target engagement .

Q. How can contradictions in biological activity data between studies be resolved?

  • Assay Standardization : Variability in IC₅₀ values (e.g., 0.5–5 µM in mTOR inhibition) may arise from differences in cell lines (HEK293 vs. HeLa) or ATP concentrations .
  • Metabolite Interference : LC-MS/MS analysis of cell lysates can identify active metabolites that contribute to off-target effects .
  • Dose-Response Validation : Replicate studies using orthogonal assays (e.g., Western blot for phospho-S6 protein vs. cell viability) confirm target specificity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Buffering : Stability studies in phosphate-buffered saline (pH 7.4) show <10% degradation over 24 hours at 37°C .
  • Lyophilization : Freeze-drying in trehalose matrices preserves integrity for long-term storage .
  • Prodrug Design : Esterification of the acetamide group increases plasma half-life from 2 to 8 hours in rodent models .

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